
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a halogenated sulfonyl chloride derivative characterized by a nitro (-NO₂) group at the 6-position and a fluorine atom at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its reactivity is influenced by the electron-withdrawing effects of both the nitro and fluorine substituents, which enhance the electrophilicity of the sulfonyl chloride group. While PubChem provides foundational data for this compound, technical limitations (e.g., JavaScript requirements) restrict direct access to its full profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of fluorobenzene to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst, or other reducing agents like tin(II) chloride.
Oxidizing Agents: Potassium permanganate or other strong oxidizers.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aminobenzene Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition and Biochemical Probes
Research indicates that 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride may function as an enzyme inhibitor or biochemical probe. Preliminary studies have shown its potential in inhibiting specific enzyme activities, which could be pivotal in therapeutic contexts, particularly in cancer treatment and antimicrobial applications. The compound's ability to interact with biological systems makes it a candidate for further investigation into its mechanism of action and therapeutic efficacy .
Anticancer Properties
The compound has been studied for its potential anticancer properties. It has shown promise in inhibiting the growth of cancer cell lines, particularly those with high levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins are often overexpressed in various cancers, making them critical targets for drug development .
Synthetic Organic Chemistry
Synthesis of Sulfonyl Fluorides
this compound serves as a precursor for synthesizing sulfonyl fluorides through various chemical reactions. The transformation from sulfonates to sulfonyl fluorides has been explored using this compound as a starting material, demonstrating its utility in creating valuable sulfonyl fluoride derivatives . This process typically involves nucleophilic substitution reactions that can be optimized for better yields.
Reactivity in Nucleophilic Substitution Reactions
The compound's reactivity profile allows it to participate in nucleophilic aromatic substitution reactions. This is particularly useful in the synthesis of more complex organic molecules where specific functional groups are required . The presence of both the nitro and sulfonyl chloride groups enhances its electrophilicity, facilitating these transformations.
Material Science
Development of Functional Materials
In materials science, this compound can be utilized to develop functional materials with specific electronic or optical properties. The incorporation of fluorinated compounds into polymer matrices can lead to enhanced thermal stability and mechanical properties, making them suitable for advanced applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key analogs differ in substituent positions, electronic properties, and functional groups. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
*Similarity scores derived from structural fingerprint comparisons (Tanimoto coefficient ≥0.6) .
Reactivity and Electronic Effects
- Nitro Group Position : The 6-nitro substituent in the parent compound creates a strong electron-withdrawing effect, increasing the sulfonyl chloride’s electrophilicity compared to analogs like 2-fluoro-4-nitrobenzene-1-sulfonyl chloride (CAS 6325-93-5). This enhances its reactivity in nucleophilic substitution reactions .
- Fluorine vs. Methoxy/Cyano: The 2-fluoro substituent provides steric hindrance and moderate electron withdrawal, whereas the methoxy group in 2-fluoro-6-methoxybenzene-1-sulfonyl chloride (CAS 1176126-31-0) is electron-donating, reducing sulfonyl chloride reactivity . The cyano group in 5-cyano-2-fluorobenzene-1-sulfonyl chloride introduces a strong electron-withdrawing effect, making it suitable for coupling reactions in medicinal chemistry .
Key Research Findings
- Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) generally exhibit lower yields in sulfonylation reactions due to increased side reactions, as observed in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (38% yield under mild conditions) .
- Stability: Fluorine-substituted sulfonyl chlorides demonstrate superior hydrolytic stability compared to non-halogenated analogs, making them preferable for multi-step syntheses .
Biological Activity
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (CAS No. 887266-98-0) is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom at the 2-position, a nitro group at the 6-position, and a sulfonyl chloride group at the 1-position. This arrangement enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research. The compound's molecular formula is with a molecular weight of approximately 253.64 g/mol .
The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes. The sulfonamide group in the compound can mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound potentially exhibits antibacterial properties similar to traditional sulfonamide antibiotics .
Antibacterial Properties
Research indicates that compounds with similar structures to this compound have shown promise as antibacterial agents. The mechanism involves competitive inhibition of bacterial enzymes that are essential for synthesizing folate, thereby disrupting bacterial growth .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor due to its sulfonamide functionality. This characteristic allows it to bind effectively to active sites of target enzymes, potentially leading to therapeutic applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Enzyme Interaction Studies : A study demonstrated that derivatives of sulfonamides, including those similar to this compound, inhibited dihydropteroate synthase effectively, showcasing their potential as antibacterial agents .
- Cell Viability Assays : In vitro assays using cancer cell lines indicated that compounds structurally related to this compound could induce apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapeutics .
- Molecular Docking Studies : Computational studies have shown that this compound can bind to various biological targets with significant affinity, indicating its potential as a lead compound for drug development .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C7H5ClFNO4S | Fluorine and nitro substitution enhances reactivity |
2-Chloro-6-nitrobenzene-1-sulfonyl chloride | C7H5ClNO4S | Chlorine instead of fluorine |
N-methyl-4-nitrobenzenesulfonamide | C7H8N2O4S | Lacks fluorine; different antibacterial profile |
2-Fluoro-4-nitrobenzenesulfonamide | C7H6FNO4S | Methyl group addition alters biological activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-fluoro-6-nitrobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonation of a fluorobenzene derivative and (2) nitration. For example, starting with 2-fluorobenzenesulfonyl chloride, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize decomposition . Optimization includes monitoring reaction time and acid ratios to prevent over-nitration. Purity is enhanced via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. How can researchers verify the identity and purity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- ¹⁹F NMR : To confirm the fluorine environment and absence of positional isomers.
- HPLC : Using a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% by area normalization).
- Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]⁺ at m/z 259.9) and isotopic patterns .
Q. What are the critical safety considerations when handling this sulfonyl chloride?
- Methodological Answer : The compound is moisture-sensitive and hydrolyzes exothermically. Use anhydrous conditions (e.g., dry THF or DCM) and inert atmospheres (N₂/Ar). Personal protective equipment (PPE) must include acid-resistant gloves and goggles due to its corrosive nature. Waste should be neutralized with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at the 6-position deactivates the benzene ring, reducing electrophilicity at the sulfonyl chloride. This necessitates stronger nucleophiles (e.g., primary amines in DMF with 1,8-diazabicycloundec-7-ene (DBU)) to drive substitution. Kinetic studies using time-resolved ¹H NMR can monitor reaction progress and identify intermediates .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization?
- Methodological Answer :
- Low-Temperature Reactions : Conduct substitutions at –20°C to slow hydrolysis.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups on amines to prevent unwanted proton exchange.
- Catalytic Additives : Add molecular sieves (3Å) to scavenge water in solvent systems .
Q. How can computational chemistry predict regioselectivity in derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential maps to identify reactive sites. For example, the nitro group directs electrophiles to the para position relative to fluorine. Transition-state modeling (IRC analysis) further clarifies kinetic vs. thermodynamic control in substitution pathways .
Q. What are the challenges in characterizing hydrolytic stability, and how can they be addressed experimentally?
- Methodological Answer : Hydrolysis rates are quantified via:
- pH-Dependent Kinetics : Track degradation in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λₘₐₓ ≈ 270 nm).
- Activation Energy : Perform Arrhenius studies (25–60°C) to extrapolate shelf-life under storage conditions .
Q. Notes on Contradictions and Limitations
- and suggest conflicting hydrolysis rates for fluorinated sulfonyl chlorides. This may arise from differences in substituent electronic effects (e.g., nitro vs. methoxy groups). Researchers should validate stability under their specific reaction conditions.
- Computational predictions (DFT) require experimental validation due to approximations in solvation models .
Properties
IUPAC Name |
2-fluoro-6-nitrobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNQIGYAUISKNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-98-0 | |
Record name | 2-fluoro-6-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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